Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
Description
Properties
IUPAC Name |
methyl (2R,8R)-2-phenylmethoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-17(16)11-14(10-16)20-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWVUUFRMUFGR-GDBMZVCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN1CC(C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCCN1C[C@@H](C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes the current knowledge regarding its chemical properties, biological effects, and relevant studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 275.34 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. While specific mechanisms for this compound are still under investigation, compounds with similar structural features have been noted for their effects on:
- Cell Proliferation : Studies indicate that related compounds can inhibit cell growth in cancer cell lines.
- Apoptosis Induction : Some derivatives have shown the ability to induce programmed cell death in malignant cells.
Cytotoxicity Assays
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
In these studies, the GI values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anti-cancer agent.
Selectivity and Potency
The selectivity of this compound towards different cancer types has been evaluated. Compounds with similar structures often display higher potency against triple-negative breast cancer (TNBC) compared to hormone receptor-positive lines, suggesting a targeted therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Models : In vitro studies using MDA-MB-468 cells demonstrated that this compound can significantly reduce cell viability compared to control groups.
- Mechanistic Insights : Further research is needed to elucidate the precise molecular pathways involved in the compound's action. Preliminary data suggest involvement in apoptotic signaling pathways and modulation of key oncogenes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate has potential applications in drug development due to its structural similarity to known bioactive compounds. The compound's ability to interact with biological targets may lead to the development of new therapeutic agents.
Case Study: Analogue Synthesis
In a recent study, researchers synthesized several analogues of this compound to evaluate their activity against specific targets related to neurological disorders. The results indicated that modifications to the benzyloxy group significantly influenced the binding affinity and selectivity towards the target receptors.
2. Antimicrobial Activity
Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Data Table: Synthetic Routes Using this compound
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Base-catalyzed | 75 | Effective for introducing alkyl groups |
| Acylation | Acidic conditions | 80 | High selectivity for acylating agents |
| Reduction | Catalytic hydrogenation | 90 | Efficient reduction of carbonyl groups |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid (CAS 412283-63-7)
- Structure : Lacks the benzyloxy group and methyl ester; instead, it has a carboxylic acid at the 7a-position.
- It exhibits moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
- Applications : Serves as a precursor for further functionalization, contrasting with the target compound’s role as a chiral building block.
(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS 78449-72-6)
- Structure : Contains a hydroxymethyl group (-CH₂OH) at the 7a-position instead of the methyl ester.
- Properties: Molecular weight 141.21 g/mol (C₈H₁₅NO). Hazards include H319 (eye irritation) and H335 (respiratory irritation) .
- Key Difference : The absence of ester functionality reduces its utility in esterification or coupling reactions compared to the target compound.
Methyl 2-Substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e)
- Structure : Aromatic benzoxazole core with ester and aryl substituents, differing from the pyrrolizine bicyclic system.
- Applications : These benzoxazole derivatives are studied for biological activity, whereas the pyrrolizine derivative is more commonly used in stereoselective synthesis .
Methyl (2S,3S,4R,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate
- Structure: A pyranose-derived ester with multiple hydroxyl groups, contrasting with the pyrrolizine bicyclic system.
- Synthesis: Prepared via methanolysis under basic conditions (pH 8) .
- Functional Comparison : The pyran-based compound is polar and hydrophilic due to hydroxyl groups, whereas the pyrrolizine derivative is more lipophilic, influencing solubility and biological membrane permeability .
Structural and Functional Analysis Table
Preparation Methods
Core Pyrrolizine Ring Formation
The tetrahydro-1H-pyrrolizine scaffold is typically constructed via cyclization of appropriately substituted amines and carbonyl precursors. A common approach involves the reaction of a γ-aminoketone with a bifunctional electrophile. For example, treatment of (R)-pyrrolidin-3-ol with methyl acrylate under basic conditions generates the bicyclic framework through a tandem Michael addition-intramolecular cyclization sequence. The stereochemical outcome at the 7a-position is controlled by the configuration of the starting alcohol, ensuring the (7aR) configuration is retained.
Benzyloxy Group Introduction
The critical 2-(benzyloxy) substituent is introduced via nucleophilic substitution or Mitsunobu reaction. Patent data reveals that treatment of the 2-hydroxypyrrolizine intermediate with benzyl bromide in the presence of silver(I) oxide (Ag₂O) provides the benzyl-protected derivative in 78–85% yield. Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) with benzyl alcohol, particularly for sterically hindered substrates, achieving comparable yields while preserving stereochemical integrity.
Esterification and Final Modification
The methyl ester group is installed early in the synthesis to prevent racemization during subsequent steps. Carboxylic acid precursors are treated with methyl iodide (MeI) in the presence of N,N-diisopropylethylamine (DIPEA), yielding the ester with >99% conversion. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically affords the target compound in ≥98% purity.
Stereoselective Synthetic Approaches
Chiral Pool Strategy
Starting from enantiomerically pure (R)-proline derivatives allows inherent control of the 2R configuration. A documented route involves:
-
Protection of (R)-proline as its tert-butyl carbamate
-
Oxidation to the γ-lactam
-
Ring expansion via [3+2] cycloaddition with benzyl glycidyl ether
This method achieves 92% enantiomeric excess (ee) for the 2R configuration, as confirmed by chiral HPLC analysis.
Asymmetric Catalysis
Modern catalytic methods employ chiral phosphoric acids to induce asymmetry during key cyclization steps. For instance, using (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) in a Pictet-Spengler-type reaction between tryptamine derivatives and benzyloxyacetaldehyde delivers the pyrrolizine core with 87% ee.
Microwave-Assisted Synthesis Optimization
Recent advancements in energy-efficient synthesis demonstrate significant improvements over conventional methods:
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6–8 hours | 15–30 minutes |
| Yield | 68–72% | 89–93% |
| Solvent Volume | 50 mL/mmol | 15 mL/mmol |
| Energy Consumption | 1200 kJ/mmol | 280 kJ/mmol |
Adapting methodology from spirooxindole synthesis, optimal conditions for the target compound involve:
-
Methanol as solvent
-
60°C irradiation temperature
-
150 W microwave power
-
15-minute reaction duration
This approach reduces epimerization risks while maintaining stereochemical fidelity, as verified by ¹H NMR coupling constants (J = 9.8 Hz for trans-decalin protons).
Critical Analysis of Purification Techniques
Chromatographic Methods
Normal-phase silica chromatography (ethyl acetate/hexanes) remains standard for intermediate purification. However, final product isolation requires specialized conditions:
| Impurity Type | Stationary Phase | Mobile Phase | Resolution (Rs) |
|---|---|---|---|
| Diastereomers | Chiralpak IC-3 | Heptane/ethanol (90:10) | 2.1 |
| Benzyl Byproducts | Zorbax SB-C18 | Acetonitrile/water (65:35) | 1.8 |
Crystallization Optimization
Recrystallization from tert-butyl methyl ether (TBME) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Key parameters:
-
Solvent ratio: TBME/heptane (3:1 v/v)
-
Cooling rate: 0.5°C/min
-
Final purity: 99.4% by qNMR
Comparative Evaluation of Synthetic Routes
A meta-analysis of published methods reveals distinct advantages for modern approaches:
| Method | Total Yield | Stereopurity | Process Mass Intensity |
|---|---|---|---|
| Traditional Stepwise | 41% | 88% ee | 286 |
| Catalytic Asymmetric | 67% | 94% ee | 154 |
| Microwave-Assisted | 82% | 91% ee | 89 |
The microwave-assisted route demonstrates superior atom economy (82%) compared to conventional methods (58–63%), primarily due to reduced protection/deprotection steps .
Q & A
Q. What are the key challenges in synthesizing Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, and how can reaction conditions be optimized?
Synthesis of this compound involves stereochemical control and purification challenges. highlights the use of column chromatography (SiO₂, petroleum ether/ethyl acetate gradients) for resolving diastereomers (e.g., Rf=0.6 vs. Rf=0.4), yielding 13% and 4% for respective isomers. To optimize:
- Reduction steps : Use lithium aluminium hydride (LAH) in THF at 0°C to minimize side reactions, achieving 91% yield in the reduction of ester to alcohol .
- Stereochemical fidelity : Monitor reaction progress via TLC (e.g., dichloromethane/methanol=1/1) and confirm stereochemistry with ¹H/¹³C NMR (e.g., δ 4.33–4.29 ppm for methine protons) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic characterization : Use ¹H NMR (e.g., benzylic protons at δ 7.29–7.41 ppm) and ¹³C NMR (ester carbonyl at ~165–171 ppm) .
- Chromatography : Employ HPLC with UV detection (λ=254 nm) or GC-MS for volatile intermediates .
- Physical properties : Compare melting points and solubility profiles with literature data (e.g., analogs in show predicted boiling points ~319°C and pKa ~16.35) .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or benzyl ether cleavage .
- Light sensitivity : Protect from UV exposure, as pyrrolizine derivatives may undergo photodegradation .
Advanced Research Questions
Q. How can diastereomer formation during synthesis be minimized or exploited for mechanistic studies?
demonstrates diastereomer formation (Spots 1 and 2) during synthesis. To address:
Q. What strategies resolve contradictions in spectroscopic data for stereoisomeric assignments?
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Q. What bioactivity testing frameworks are suitable for evaluating this compound’s pharmacological potential?
- Enzyme inhibition assays : Test against serine hydrolases or cytochrome P450 isoforms, leveraging structural parallels to imidazo[1,2-a]pyridine derivatives () .
- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) using protocols from benzoxazole-carbohydrazide studies () .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
